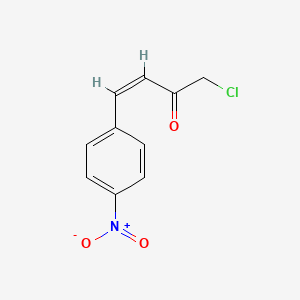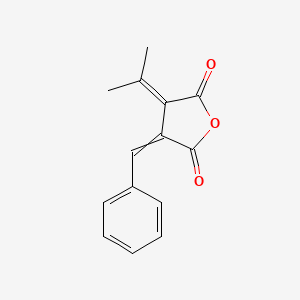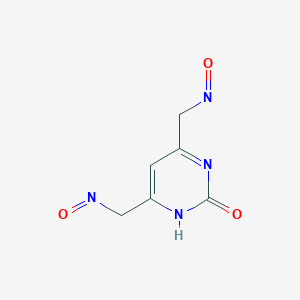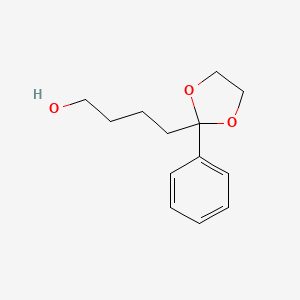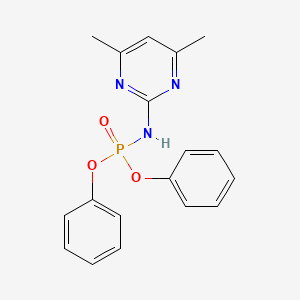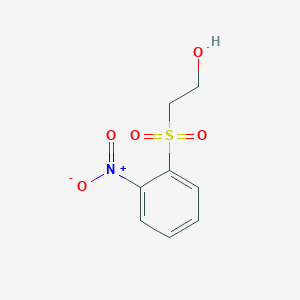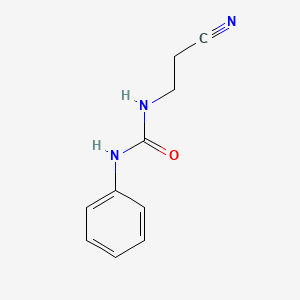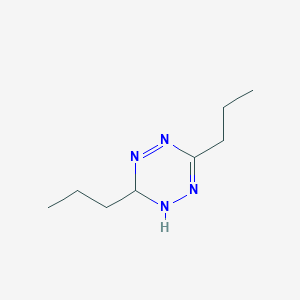
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or other suitable reagents. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazine compounds.
Wissenschaftliche Forschungsanwendungen
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within a system. The compound may act as an electron donor or acceptor, participating in redox reactions that influence various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its electron-deficient nature and participation in inverse electron demand Diels-Alder reactions.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the preparation of coordination polymers and pyridazine derivatives.
Uniqueness
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its specific propyl substituents, which influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetrazine derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
13717-88-9 |
|---|---|
Molekularformel |
C8H16N4 |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3,6-dipropyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
XYUWRWCXXJTBOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1NN=C(N=N1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



